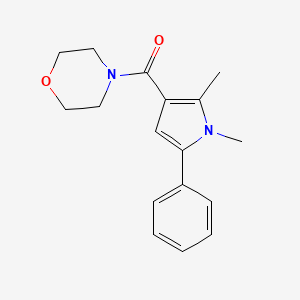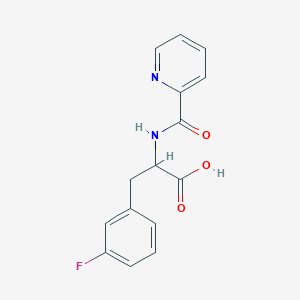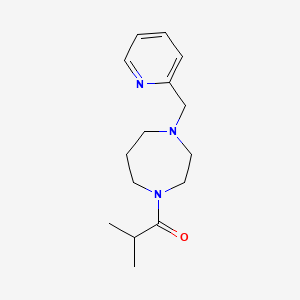
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM is a pyrrole-based compound that has a morpholino group attached to it, making it a useful intermediate in organic synthesis. In
Wirkmechanismus
The mechanism of action of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone is not well understood. However, it is known that (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone can act as a nucleophile and can react with electrophiles. This property makes it a useful intermediate in organic synthesis. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be a useful intermediate in the synthesis of pyrrole-based inhibitors of protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone are not well understood. However, it has been found to have low toxicity in animal studies. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be a useful intermediate in the synthesis of pyrrole-based inhibitors of protein kinases, which have potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in lab experiments include its ease of synthesis, low toxicity, and potential applications in the synthesis of pyrrole-based compounds with potential applications in the field of medicine. The limitations of using (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in lab experiments include the limited understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone. These include the synthesis of new pyrrole-based compounds with potential applications in the field of medicine, the investigation of the mechanism of action of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, and the development of new synthetic methods for the production of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone and related compounds. Additionally, the potential applications of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in other fields, such as materials science and catalysis, could also be explored.
In conclusion, (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, or (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, is a pyrrole-based compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications in the synthesis of pyrrole-based compounds make it a useful intermediate in organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone involves the reaction of 3-(dimethylamino)acrolein with 2-methyl-1-phenylpyrrole in the presence of morpholine. The reaction produces (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone as a yellow solid with a melting point of 110-112°C. The synthesis of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone is a straightforward process that can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been widely used in scientific research as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pyrrole-based compounds with potential applications in the field of medicine. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be useful in the synthesis of pyrrole-based inhibitors of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation. These inhibitors have potential applications in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
(1,2-dimethyl-5-phenylpyrrol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-8-10-21-11-9-19)12-16(18(13)2)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHQGXXMAPNVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carbonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

methanone](/img/structure/B7548929.png)